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Introduction

In the landscape of modern organic synthesis and medicinal chemistry, phenylboronic acids are
indispensable reagents, celebrated for their versatility, stability, and functional group tolerance.
[1] Their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction has
revolutionized the construction of carbon-carbon bonds, a foundational process in the synthesis
of complex molecules.[2] The strategic incorporation of halogen atoms, particularly fluorine, into
these scaffolds has become a cornerstone of contemporary drug design.[3][4] Fluorine's unique
electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and
binding affinity, making fluorinated building blocks highly sought after.[3]

This guide provides a comprehensive technical overview of 2,6-Dichloro-4-
fluorophenylboronic acid, a halogenated arylboronic acid of significant interest. We will delve
into its core physicochemical properties, reactivity, stability, and analytical characterization,
offering field-proven insights and detailed experimental protocols. This document is designed to
serve as a vital resource for researchers leveraging this compound in synthetic chemistry and
drug discovery programs.
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Molecular and Structural Characteristics

2,6-Dichloro-4-fluorophenylboronic acid is a white solid organic compound.[5] Its structure is
characterized by a phenyl ring substituted with a boronic acid functional group [-B(OH)z], two
chlorine atoms at the ortho positions, and a fluorine atom at the para position relative to the
carbon-boron bond. The boron atom is sp2-hybridized, possessing a vacant p-orbital which
imparts its Lewis acidic character.[6] The presence of three electron-withdrawing halogen
substituents significantly modulates the electronic properties of the aromatic ring and the
acidity of the boronic acid moiety.

Table 1: Chemical Identifiers and Core Properties

Property Value Source(s)

(2,6-dichloro-4-
IUPAC Name o [5]
fluorophenyl)boronic acid

CAS Number 1451392-99-6 [5]
Molecular Formula CeHaBCI2FO2 [5]
Molecular Weight 208.81 g/mol [5]
Appearance White solid [5]
Purity >97% [5]
SMILES IOB(O)ClzC(CI)CzC(F)CzClC )
Storage Store at 0-8 °C [5]

Physicochemical Properties
Physical Properties

The physical properties of boronic acids can be influenced by their tendency to exist in
equilibrium with their trimeric anhydrides, known as boroxines, particularly upon heating. This
can make the determination of a precise melting point challenging, as the observed value may
reflect dehydration or decomposition rather than a true phase transition.[7]
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Table 2: Physical Property Data

Property

Value

Notes

Melting Point

Not specified for this isomer.

Melting points of similar
isomers like 2-Chloro-4-
fluorophenylboronic acid (237
°C)[8] and 4-
Fluorophenylboronic acid (262-
265 °C)[9] suggest a high

melting point is expected.

Boiling Point

Not available.

Boronic acids typically
decompose before boiling at

atmospheric pressure.

Solubility

Soluble in most polar organic

solvents.

Phenylboronic acid is generally
soluble in solvents like diethyl
ether and ethanol but poorly
soluble in nonpolar solvents

like hexanes.[6]

Chemical Properties and Stability

Acidity (pKa): Boronic acids are Lewis acids due to the empty p-orbital on the boron atom.[1]

They react with Lewis bases, such as the hydroxide ion, to form a tetrahedral boronate

species. The pKa value of a boronic acid is a measure of this equilibrium. For phenylboronic

acid, the pKa is approximately 8.83.[6] The presence of strong electron-withdrawing groups,

such as the two chlorine atoms and one fluorine atom in 2,6-Dichloro-4-fluorophenylboronic

acid, is expected to increase the Lewis acidity and thus lower the pKa value compared to the

unsubstituted parent compound.[1]

Dehydration and Boroxine Formation: A hallmark of boronic acids is their propensity to undergo

reversible dehydration to form cyclic trimeric anhydrides called boroxines. This equilibrium is

influenced by temperature, concentration, and the presence of water. It is a critical

consideration during analysis and storage, as the sample may exist as a mixture of the free

acid and the boroxine.
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Figure 1: Equilibrium between a boronic acid and its boroxine anhydride.

Oxidative and Metabolic Stability: A significant challenge in the application of boronic acids,
especially in biological contexts, is their susceptibility to oxidative deboronation.[10][11]
However, the introduction of electron-withdrawing substituents can enhance oxidative stability
by diminishing electron density on the boron atom.[11][12] The dichloro and fluoro substituents
on the title compound are therefore expected to confer greater resistance to oxidation
compared to simpler phenylboronic acids.

Protodeboronation: The cleavage of the carbon-boron bond, known as protodeboronation, can
be a competing side reaction, particularly under basic conditions or at elevated temperatures.
[13] This is more pronounced in polyfluorinated aryl boronic acids, especially those with an
ortho-fluorine group.[13] While 2,6-Dichloro-4-fluorophenylboronic acid lacks ortho-
fluorines, the overall electronic nature of the ring influences the stability of the C-B bond.

Spectroscopic and Analytical Characterization

Accurate characterization is crucial for confirming the identity and purity of 2,6-Dichloro-4-
fluorophenylboronic acid. A combination of spectroscopic and chromatographic techniques is
employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The aromatic region would show signals corresponding to the two protons on the
phenyl ring. Their chemical shifts and coupling patterns would be influenced by the adjacent
chloro and fluoro substituents.

e 19F NMR: A single resonance is expected for the fluorine atom at the C4 position. 1°F NMR is
highly sensitive and provides unambiguous confirmation of fluorine incorporation.

o 13C NMR: Signals for the six aromatic carbons would be observed. The carbon attached to
boron will have a characteristic broad signal due to quadrupolar relaxation of the boron
nucleus.

e 1B NMR: This technique is specific for the boron nucleus and would show a single, typically
broad, signal characteristic of a trigonal boronic acid. The chemical shift provides direct
information about the electronic environment of the boron atom.
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Mass Spectrometry (MS): Mass spectrometric analysis is essential for confirming the molecular
weight. A key diagnostic feature is the isotopic pattern arising from the presence of boron (1°B
at ~20% and 1B at ~80%) and chlorine (3°Cl at ~75% and 3’Cl at ~25%), which results in a
unique and predictable cluster of peaks in the mass spectrum.[7]

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing
the purity of boronic acids. However, care must be taken to avoid on-column hydrolysis or
degradation.[14][15] The use of aprotic solvents for sample preparation and buffered mobile
phases can minimize these analytical artifacts.[15] Ultra-high-performance liquid
chromatography coupled with mass spectrometry (UHPLC-MS) offers a high-throughput and
sensitive method for quantitative analysis.[14]

Applications in Research and Drug Development

The primary utility of 2,6-Dichloro-4-fluorophenylboronic acid lies in its role as a
sophisticated building block in organic synthesis.

Suzuki-Miyaura Cross-Coupling: This compound is an excellent substrate for palladium-
catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a source of the 2,6-dichloro-4-
fluorophenyl moiety, enabling the construction of complex biaryl structures that are prevalent in
pharmaceuticals and advanced materials.[8] The steric hindrance from the two ortho-chloro
groups can influence the reaction kinetics and may require optimized catalytic systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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